molecular formula C14H12O5 B11791238 Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate CAS No. 1399662-48-6

Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate

Cat. No.: B11791238
CAS No.: 1399662-48-6
M. Wt: 260.24 g/mol
InChI Key: LSOQJBSOMNMFAX-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate is a synthetic furan-2-carboxylate derivative characterized by a 2-methoxybenzoyl substituent at the C5 position of the furan ring. The 2-methoxybenzoyl group introduces steric and electronic effects that influence solubility, crystallinity, and biological activity.

Properties

CAS No.

1399662-48-6

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

methyl 5-(2-methoxybenzoyl)furan-2-carboxylate

InChI

InChI=1S/C14H12O5/c1-17-10-6-4-3-5-9(10)13(15)11-7-8-12(19-11)14(16)18-2/h3-8H,1-2H3

InChI Key

LSOQJBSOMNMFAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid derivatives. One common method is the reaction of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl furan-2-carboxylate. This intermediate can then undergo Friedel-Crafts acylation with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate involves its interaction with specific molecular targets. The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the methoxybenzoyl group can form hydrogen bonds with active site residues, enhancing binding affinity. These interactions can disrupt key biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares methyl 5-(2-methoxybenzoyl)furan-2-carboxylate with structurally related compounds, focusing on substituents, molecular properties, and biological activities:

Compound Substituent Molecular Formula Key Properties Biological Activity Reference
This compound 2-Methoxybenzoyl C₁₄H₁₂O₅ Predicted moderate solubility in polar solvents; π-π stacking interactions likely Not reported (extrapolated from analogs)
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-Fluoro-4-nitrophenyl C₁₂H₉FNO₅ High crystallinity; stacking interactions dominate; stable in solution Antimycobacterial (Mtb MbtI inhibition)
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate 4-Hydroxy-2-methoxy-6-methylphenyl C₁₅H₁₆O₆ Hydroxy group enhances H-bonding; moderate cytotoxicity Cytotoxic (K-562, BEL-7420 cell lines)
Methyl 5-(cyanomethyl)furan-2-carboxylate Cyanomethyl C₈H₇NO₃ High reactivity due to nitrile group; used in organic synthesis Intermediate for bioactive molecules
Methyl 5-((2-chloro-5-methylphenoxy)methyl)furan-2-carboxylate 2-Chloro-5-methylphenoxymethyl C₁₄H₁₃ClO₄ Lipophilic; antibacterial activity Antibacterial (Xanthomonas axonopodis)

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., nitro in ) enhance antimycobacterial activity by improving target binding (e.g., MbtI inhibition).
  • Methoxy and hydroxy groups (e.g., ) improve solubility and H-bonding capacity, critical for cytotoxicity and antimicrobial effects.

Crystallinity and Solubility :

  • Nitro and halogen substituents (e.g., ) promote crystallinity due to strong intermolecular interactions (π-π stacking, halogen bonds), aiding structural characterization.
  • Polar groups like methoxy or hydroxy (e.g., ) reduce crystallinity but enhance aqueous solubility, impacting bioavailability.

Synthetic Pathways: Meerwein Arylation: Used for nitro-substituted derivatives (e.g., ), yielding 14%–69% isolated products. Nucleophilic Substitution: Applied for phenoxymethyl derivatives (e.g., ), requiring K₂CO₃/DMF conditions. Column Chromatography: Essential for isolating polar analogs (e.g., ), often using silica gel or RP-18 columns.

Contradictions and Limitations

  • Biological Data Gaps : While this compound’s analogs show diverse activities, its specific bioactivity remains unstudied.
  • Structural Predictions : Computational models (e.g., Hirshfeld surface analysis ) suggest conformational similarities to fluoro-nitro derivatives , but experimental validation is lacking.

Biological Activity

Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, which is known for its ability to interact with various biological targets. The presence of the methoxybenzoyl group enhances its binding properties, making it a candidate for further pharmacological studies.

The mechanism of action involves:

  • π-π Stacking Interactions : The furan ring can engage in π-π stacking with aromatic residues in proteins, potentially inhibiting their function.
  • Hydrogen Bonding : The methoxybenzoyl group can form hydrogen bonds with active site residues, increasing binding affinity and disrupting key biological pathways.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that compounds with furan rings exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial cell walls effectively, leading to bacteriolytic effects .

Antibacterial Efficacy Table

BacteriaMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus1.00 µg/mL16.00 µg/mL
Bacillus cereus4.00 µg/mL64.00 µg/mL
Escherichia coli32.00 µg/mL256.00 µg/mL

This table summarizes the antibacterial efficacy against selected strains, demonstrating the compound's potential as an antimicrobial agent.

Cytotoxic Activity

Research indicates that this compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells. For instance, studies have reported IC50 values indicating significant cytotoxic effects on cancer cell lines such as HeLa and HepG2:

Cytotoxicity Data Table

Cell LineIC50 (µg/mL)
HeLa64.00
HepG2102.53
LLC-MK2 (normal)>512.00
L929 (normal)239.06

These findings suggest that the compound may be developed for therapeutic applications in cancer treatment due to its preferential action against tumor cells .

Case Studies and Research Findings

  • Antimicrobial Screening : A study screened a library of compounds including this compound against various pathogens, confirming its efficacy as an antimicrobial agent .
  • Cytotoxicity Evaluation : Another research project evaluated the cytotoxic effects of this compound on different cancer cell lines, finding it to be particularly effective against HeLa cells while sparing normal cells .
  • Mechanistic Insights : Investigations into the molecular interactions revealed that the compound disrupts key pathways by inhibiting protein functions through specific binding interactions facilitated by its chemical structure.

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